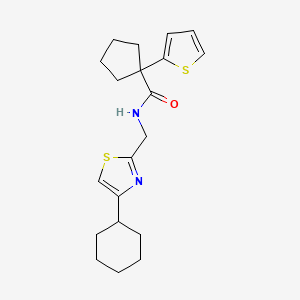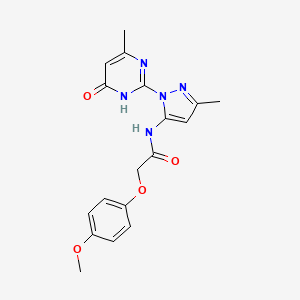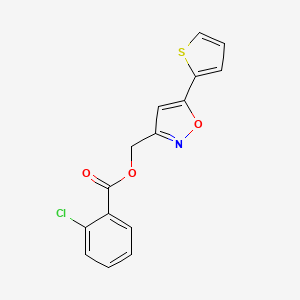
Benzyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydropyrimidine ring and the attachment of the benzyl and dimethoxyphenyl groups. Protodeboronation of pinacol boronic esters and Suzuki–Miyaura coupling could be potential methods for the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzyl group would consist of a phenyl ring attached to a methylene group. The dimethoxyphenyl group would consist of a phenyl ring with two methoxy groups attached. The tetrahydropyrimidine group would consist of a six-membered ring containing four carbon atoms, two nitrogen atoms, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that it could undergo reactions typical of benzyl compounds, dimethoxyphenyl compounds, and tetrahydropyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing benzyl and dimethoxyphenyl groups often have moderate to high boiling points and are usually solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
This compound is involved in the synthesis of novel heterocyclic compounds due to its unique structure, serving as a precursor for creating derivatives with potential biological activities. For instance, the study by Abu‐Hashem et al. (2020) focused on synthesizing novel compounds derived from similar structures for their anti-inflammatory and analgesic properties. These compounds showed significant inhibitory activity on cyclooxygenase-2 (COX-2), highlighting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Heterocyclic Compounds Development
The synthesis of heterocyclic compounds, including thiazolo[3,2-a]pyrimidine derivatives, is another area of interest. These compounds are known for their anti-inflammatory activities, as demonstrated in the work by Tozkoparan et al. (1999), who synthesized a series of 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters showing moderate anti-inflammatory activity (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Organic Semiconductors
Further applications extend to the field of organic semiconductors. Kashiki et al. (2011) synthesized benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) oligomers, evaluating them for their potential as organic semiconductors. Their study showed promising results, indicating that the BTT core is useful for applications in this area (Kashiki, Kohara, Osaka, Miyazaki, & Takimiya, 2011).
Antimicrobial Evaluation
The antimicrobial properties of synthesized compounds are also a significant area of research. Abdelghani et al. (2017) explored the antimicrobial activity of new pyrimidines and condensed pyrimidines, highlighting the importance of structural modifications for enhancing biological activity (Abdelghani, Said, Assy, & Hamid, 2017).
Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling “Benzyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Specific safety and hazard information would depend on the exact properties of the compound .
Eigenschaften
IUPAC Name |
benzyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-13-18(20(24)28-12-14-7-5-4-6-8-14)19(23-21(25)22-13)16-10-9-15(26-2)11-17(16)27-3/h4-11,19H,12H2,1-3H3,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMUMEICNFYZTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2393015.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2393017.png)

![2-[[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2393021.png)



![2,5-dimethyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-3-carboxamide](/img/structure/B2393029.png)
![2-amino-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2393033.png)
![4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine](/img/structure/B2393034.png)
![N-(4-methyl-2-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2393035.png)

